![molecular formula C23H24N4O3 B2504223 3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899953-49-2](/img/structure/B2504223.png)
3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . The first paper discusses pyridyl substituted benzamides with a naphthalimide core and their unique luminescent properties . The second paper reports on the synthesis of benzamide derivatives with a pyrazole core and their biological activity . These studies contribute to the understanding of the chemical behavior and potential applications of benzamide derivatives, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related benzamide compounds involves the condensation of benzoic acid chloride with various amines . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed. For instance, the methylene group in the first paper's compounds connects the naphthalimide core to the benzamide moiety . In the second paper, the synthesis of benzamide derivatives is achieved using 4-aminophenazone, indicating the versatility of benzamide chemistry .
Molecular Structure Analysis
The molecular structures of the compounds in the first paper are supported by spectral measurements and X-ray crystallography . These techniques could be applied to determine the structure of this compound. The presence of substituents such as pyridyl or pyrazolyl groups in the compounds studied suggests that the pyrrolidinylpyridazinyl group in the compound of interest would likely influence its electronic and steric properties.
Chemical Reactions Analysis
The compounds in the first paper exhibit multi-stimuli responsive behavior, including mechanochromic properties, which are changes in color due to mechanical stress . This suggests that this compound may also exhibit similar reactivity under different stimuli. The biological evaluation in the second paper indicates that benzamide derivatives can interact with protein targets such as alkaline phosphatases and ecto-5'-nucleotidases . This implies that the compound of interest may also participate in biochemical reactions.
Physical and Chemical Properties Analysis
The luminescent properties of the compounds in the first paper, along with their aggregation-enhanced emission, suggest that this compound might also display interesting optical properties . The polarity of the solvent affects the luminescence behavior, which could be relevant for the compound . The biological activity of the compounds in the second paper highlights the potential pharmacological relevance of benzamide derivatives , which could extend to the compound being analyzed.
科学的研究の応用
Asymmetric Syntheses of Pyrrolidines : A study by Katritzky et al. (1999) in "The Journal of Organic Chemistry" described the synthesis of novel chiral pyrrolidine synthons, which react with various organometallic reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines. These findings are significant for the synthesis of complex organic compounds.
Synthesis and Characterization of Benzamides : Research conducted by Talupur et al. (2021) published in the "International Journal of Applied Research" focused on the synthesis of various benzamide derivatives, including structures related to 3,4-dimethoxybenzamide. Their work also included antimicrobial evaluation and molecular docking studies, emphasizing the potential biomedical applications of these compounds.
Potential Antipsychotic Agents : A study by Högberg et al. (1990) in "Journal of Medicinal Chemistry" explored the synthesis and antidopaminergic properties of benzamide compounds, including 3,4-dimethoxybenzamide derivatives. This research is pivotal in understanding the medicinal potential of these compounds, particularly in the context of antipsychotic medications.
MCH-R1 Antagonists for Obesity Treatment : The study by Kim et al. (2006) in "Bioorganic & Medicinal Chemistry Letters" identified compounds, including a derivative of 3,4-dimethoxybenzamide, as potent MCH-R1 antagonists. This research is significant in the context of developing treatments for obesity.
Synthesis for Radiopharmaceuticals : Bobeldijk et al. (1990) in "Journal of Labelled Compounds and Radiopharmaceuticals" focused on the synthesis of derivatives of 3,4-dimethoxybenzamide, particularly for the preparation of radiopharmaceuticals like (S)-123I-IBZM. This study Bobeldijk et al. (1990) is crucial for advancements in medical imaging and diagnostics.
Biological Activities Against Mosquitoes : A study by Schaefer et al. (1981) in "Journal of Economic Entomology" examined the biological activities of benzamide derivatives, including compounds structurally related to 3,4-dimethoxybenzamide, against mosquitoes and non-target organisms. This research is relevant for understanding the ecological impact and potential use in pest control.
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-17(15-21(20)30-2)23(28)24-18-7-5-6-16(14-18)19-9-11-22(26-25-19)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAMEOXOALWWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

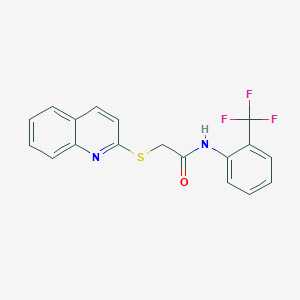
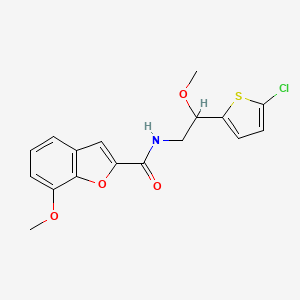
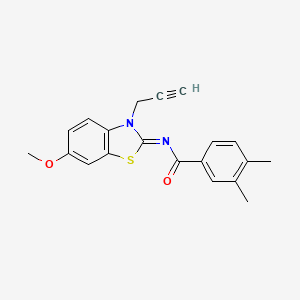
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)
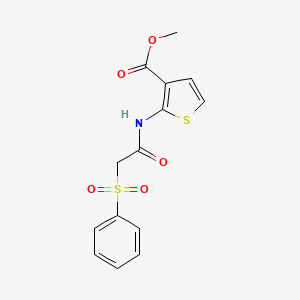
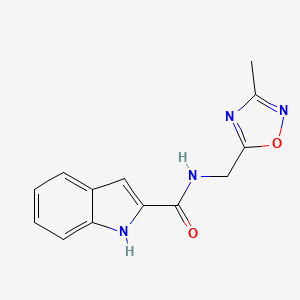
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
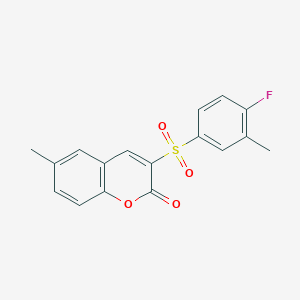
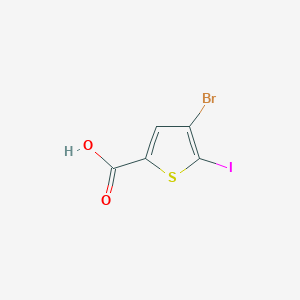
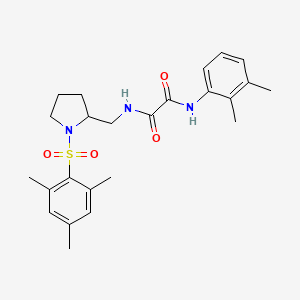
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)